![molecular formula C19H16ClNO5 B2447251 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate CAS No. 946238-16-0](/img/structure/B2447251.png)
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is a complex organic compound that features an isoxazole ring, a chlorophenyl group, and a methoxyphenoxy acetate moiety
Mechanism of Action
Target of Action
The primary target of the compound (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate is reported to be the chloride channels in the nervous system of several arthropods . These channels are bonded to gamma aminobutyric acid (GABA) and/or glutamate receptors , which play a crucial role in the functioning of the nervous system .
Mode of Action
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate interacts with its targets by antagonistically inhibiting chloride channels . This inhibition occurs through the bonding of the compound to GABA and/or glutamate receptors, resulting in changes in the nervous system of the arthropods .
Result of Action
The molecular and cellular effects of (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate’s action primarily involve the disruption of normal neurotransmission in arthropods. By inhibiting chloride channels and interacting with GABA and/or glutamate receptors, the compound can alter nerve signal transmission, potentially leading to various neurological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, which forms the isoxazole ring. This reaction often employs nitrile oxides and dipolarophiles under specific conditions . The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the methoxyphenoxy acetate moiety can be attached via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often utilize eco-friendly reagents and conditions to ensure sustainability and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a methyl-substituted benzene ring.
4-Iodobenzoic acid: An isomer of iodobenzoic acid with an iodine atom attached to the benzene ring.
4-Chloromethcathinone: A stimulant drug with a chlorophenyl group and a cathinone backbone.
Uniqueness
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is unique due to its combination of an isoxazole ring, chlorophenyl group, and methoxyphenoxy acetate moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-23-16-4-2-3-5-17(16)24-12-19(22)25-11-15-10-18(26-21-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQYSOMFSCIMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
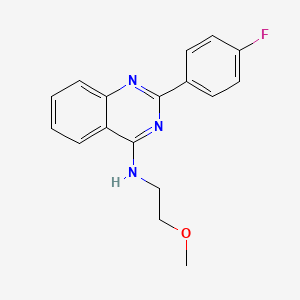
![2-[(4,4-Difluorocyclohexyl)oxy]acetic acid](/img/structure/B2447172.png)
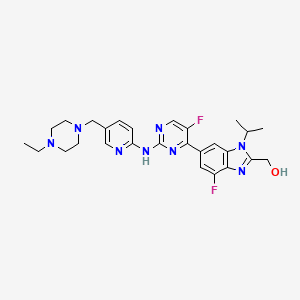
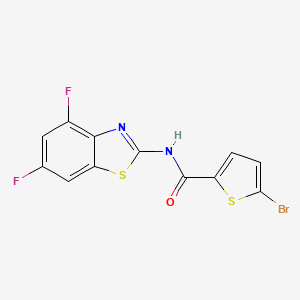
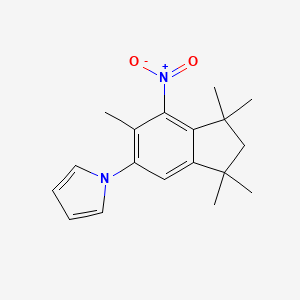
![5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2447178.png)
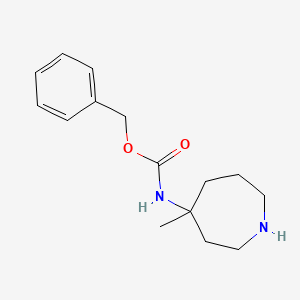
![5-[(2-METHOXYETHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2447182.png)
![1-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2447183.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2447185.png)
![2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide](/img/structure/B2447186.png)
![1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2447187.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447188.png)

